3-Acetamido-5-phenylthiophene-2-carboxylic acid 3-Acetamido-5-phenylthiophene-2-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC10945596
InChI: InChI=1S/C13H11NO3S/c1-8(15)14-10-7-11(18-12(10)13(16)17)9-5-3-2-4-6-9/h2-7H,1H3,(H,14,15)(H,16,17)
SMILES: CC(=O)NC1=C(SC(=C1)C2=CC=CC=C2)C(=O)O
Molecular Formula: C13H11NO3S
Molecular Weight: 261.30 g/mol

3-Acetamido-5-phenylthiophene-2-carboxylic acid

CAS No.:

Cat. No.: VC10945596

Molecular Formula: C13H11NO3S

Molecular Weight: 261.30 g/mol

* For research use only. Not for human or veterinary use.

3-Acetamido-5-phenylthiophene-2-carboxylic acid -

Specification

Molecular Formula C13H11NO3S
Molecular Weight 261.30 g/mol
IUPAC Name 3-acetamido-5-phenylthiophene-2-carboxylic acid
Standard InChI InChI=1S/C13H11NO3S/c1-8(15)14-10-7-11(18-12(10)13(16)17)9-5-3-2-4-6-9/h2-7H,1H3,(H,14,15)(H,16,17)
Standard InChI Key ZWLNKYKLUIFEHY-UHFFFAOYSA-N
SMILES CC(=O)NC1=C(SC(=C1)C2=CC=CC=C2)C(=O)O
Canonical SMILES CC(=O)NC1=C(SC(=C1)C2=CC=CC=C2)C(=O)O

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The molecular structure of 3-acetamido-5-phenylthiophene-2-carboxylic acid consists of a five-membered thiophene ring substituted at three positions:

  • Position 2: A carboxylic acid group (-COOH)

  • Position 3: An acetamido group (-NHCOCH₃)

  • Position 5: A phenyl group (-C₆H₅)

The compound’s molecular formula is C₁₃H₁₁NO₃S, with a molecular weight of 261.30 g/mol. The presence of both electron-withdrawing (carboxylic acid) and electron-donating (acetamido) groups creates a polarized electronic environment, influencing its reactivity and intermolecular interactions.

Table 1: Key Structural and Physical Properties

PropertyValue/Description
Molecular FormulaC₁₃H₁₁NO₃S
Molecular Weight261.30 g/mol
AppearanceCrystalline solid (predicted)
SolubilityModerate in polar aprotic solvents
Melting Point180–185°C (estimated)

Spectroscopic Characteristics

While experimental spectral data for this compound is unavailable, its functional groups suggest predictable absorption patterns:

  • Infrared (IR) Spectroscopy:

    • Carboxylic acid O-H stretch: 2500–3300 cm⁻¹ (broad)

    • C=O stretches: 1680–1720 cm⁻¹ (carboxylic acid) and 1630–1680 cm⁻¹ (acetamido)

    • N-H bend (amide II): 1500–1550 cm⁻¹

  • Nuclear Magnetic Resonance (NMR):

    • ¹H NMR: Phenyl protons (δ 7.2–7.5 ppm), thiophene protons (δ 6.8–7.1 ppm), acetamido methyl group (δ 2.1 ppm)

    • ¹³C NMR: Carboxylic acid carbon (δ 170–175 ppm), acetamido carbonyl (δ 165–170 ppm)

Synthesis and Manufacturing Approaches

Retrosynthetic Analysis

The synthesis of 3-acetamido-5-phenylthiophene-2-carboxylic acid can be conceptualized through modular functionalization of the thiophene ring:

  • Thiophene Core Formation: Construct the thiophene skeleton via cyclization reactions.

  • Substituent Introduction:

    • Friedel-Crafts acylation or Suzuki coupling for phenyl group installation

    • Nitration/reduction followed by acetylation for the acetamido group

    • Oxidation for carboxylic acid formation

Route 1: Sequential Functionalization

  • Step 1: Synthesis of 5-phenylthiophene-2-carboxylic acid via:

    • Friedel-Crafts acylation of thiophene with benzoyl chloride

    • Oxidation of a methyl group to carboxylic acid using KMnO₄

  • Step 2: Nitration at position 3 using HNO₃/H₂SO₄

  • Step 3: Reduction of nitro group to amine (H₂/Pd-C)

  • Step 4: Acetylation with acetic anhydride to form acetamido group

Route 2: Convergent Synthesis

  • Step 1: Prepare 3-amino-5-phenylthiophene-2-carboxylate ester via Suzuki coupling of 3-bromo-5-phenylthiophene-2-carboxylate with an arylboronic acid

  • Step 2: Hydrolyze ester to carboxylic acid (NaOH/H₂O)

  • Step 3: Acetylate amine group (Ac₂O/pyridine)

Chemical Reactivity and Functional Transformations

Reaction with Nucleophiles

The carboxylic acid group undergoes typical acid-derived reactions:

  • Esterification: Reacts with alcohols (R-OH) under acidic catalysis to form esters
    R-COOH+R’-OHH+R-COOR’+H2O\text{R-COOH} + \text{R'-OH} \xrightarrow{H^+} \text{R-COOR'} + \text{H}_2\text{O}

  • Amide Formation: Couples with amines via carbodiimide-mediated activation

Acetamido Group Modifications

  • Hydrolysis: Acidic or basic conditions cleave the acetamido group to regenerate the amine:
    NHCOCH3H3O+or OHNH2+CH3COOH\text{NHCOCH}_3 \xrightarrow{\text{H}_3\text{O}^+ \text{or OH}^-} \text{NH}_2 + \text{CH}_3\text{COOH}

  • N-Alkylation: Reacts with alkyl halides to form N-alkylated derivatives

Electrophilic Aromatic Substitution

The phenyl group undergoes nitration or sulfonation, though the electron-deficient thiophene ring may direct substitution to specific positions.

CompoundEC₅₀ (µM)Target Tissue
Phenethyl 5-(3,4-dichlorophenyl)thiophene-2-carboxylate 1.39Rat duodenum
Methyl 3-sulfonamidothiophene-2-carboxylateN/AEnzyme inhibition

Drug Design Considerations

  • Bioisosteric Replacement: The acetamido group may serve as a bioisostere for sulfonamides or ureas in drug candidates

  • Prodrug Potential: Esterification of the carboxylic acid could enhance membrane permeability

Industrial and Research Applications

Materials Science

  • Conductive Polymers: Thiophene derivatives are precursors for polythiophenes used in organic electronics

  • Coordination Chemistry: Carboxylic acid group enables metal-organic framework (MOF) synthesis

Analytical Chemistry

  • Chiral Resolution: The stereogenic center at the acetamido nitrogen (if present) could aid in enantiomer separation

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